molecular formula C14H21N3O4S B5271142 N-[4-(3-hydroxypropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide

N-[4-(3-hydroxypropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide

Cat. No.: B5271142
M. Wt: 327.40 g/mol
InChI Key: TXQIEGNWQQSENH-UHFFFAOYSA-N
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Description

N-[4-(3-hydroxypropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring, a phenyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-hydroxypropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-hydroxypropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, halides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of substituted sulfamoyl derivatives

Mechanism of Action

The mechanism of action of N-[4-(3-hydroxypropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-hydroxypropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is unique due to the presence of both the hydroxypropyl and sulfamoyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with diverse molecular targets .

Properties

IUPAC Name

N-[4-(3-hydroxypropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c18-11-3-8-15-22(20,21)13-6-4-12(5-7-13)16-14(19)17-9-1-2-10-17/h4-7,15,18H,1-3,8-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQIEGNWQQSENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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